molecular formula C23H26N8O4 B11705869 2-ethoxy-4-nitro-6-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

2-ethoxy-4-nitro-6-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B11705869
M. Wt: 478.5 g/mol
InChI Key: TVAILCIFRIYODO-BUVRLJJBSA-N
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Description

2-ETHOXY-4-NITRO-6-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a phenylamino group, a piperidinyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-NITRO-6-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where piperidine reacts with the triazine ring.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate.

    Nitration and Ethoxylation: The final steps involve nitration and ethoxylation to introduce the nitro and ethoxy groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution on the triazine ring.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound has potential applications as a biochemical probe due to its ability to interact with specific biomolecules. It can be used to study enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its triazine core is a common motif in many pharmaceutical agents, and modifications to its structure can lead to the development of new drugs.

Industry

In industrial chemistry, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-NITRO-6-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets. The phenylamino and piperidinyl groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-TRIS(4-AMINOPHENYL)-1,3,5-TRIAZINE: This compound shares the triazine core but lacks the nitro and ethoxy groups.

    2,4,6-TRIS(4-CHLOROPHENYL)-1,3,5-TRIAZINE: Similar structure but with chloro substituents instead of nitro and ethoxy groups.

    2,4,6-TRIS(4-METHOXYPHENYL)-1,3,5-TRIAZINE: Contains methoxy groups instead of nitro and ethoxy groups.

Uniqueness

The uniqueness of 2-ETHOXY-4-NITRO-6-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, while the ethoxy group increases its solubility in organic solvents. The phenylamino and piperidinyl groups provide additional sites for interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H26N8O4

Molecular Weight

478.5 g/mol

IUPAC Name

2-[(E)-[(4-anilino-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-6-ethoxy-4-nitrophenol

InChI

InChI=1S/C23H26N8O4/c1-2-35-19-14-18(31(33)34)13-16(20(19)32)15-24-29-22-26-21(25-17-9-5-3-6-10-17)27-23(28-22)30-11-7-4-8-12-30/h3,5-6,9-10,13-15,32H,2,4,7-8,11-12H2,1H3,(H2,25,26,27,28,29)/b24-15+

InChI Key

TVAILCIFRIYODO-BUVRLJJBSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCCC4)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCCC4)[N+](=O)[O-]

Origin of Product

United States

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